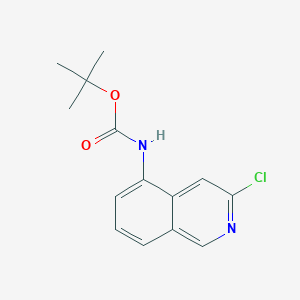

Tert-butyl (3-chloroisoquinolin-5-YL)carbamate

Description

Tert-butyl (3-chloroisoquinolin-5-yl)carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group attached to the 5-position of a 3-chloroisoquinoline scaffold. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates . The 3-chloro substituent on the isoquinoline ring introduces electronic and steric effects that may influence reactivity, solubility, and intermolecular interactions. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in bioactive molecules targeting kinases, receptors, and enzymes .

Properties

Molecular Formula |

C14H15ClN2O2 |

|---|---|

Molecular Weight |

278.73 g/mol |

IUPAC Name |

tert-butyl N-(3-chloroisoquinolin-5-yl)carbamate |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-9-8-16-12(15)7-10(9)11/h4-8H,1-3H3,(H,17,18) |

InChI Key |

AEAKHAAFEAYGAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=CN=C(C=C21)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-butyl (3-chloroisoquinolin-5-YL)carbamate typically involves the reaction of 3-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl (3-chloroisoquinolin-5-YL)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Methodology

Tert-butyl (3-chloroisoquinolin-5-YL)carbamate can be synthesized through various methods, often involving the reaction of 3-chloroisoquinolin-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in organic solvents like dichloromethane, providing a route to obtain high yields of the desired carbamate derivative.

Antitumor Activity

Research indicates that compounds featuring isoquinoline moieties exhibit significant antitumor properties. This compound has been evaluated for its potential in inhibiting cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies demonstrate effectiveness against several bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents.

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics of this compound reveal that it possesses favorable bioavailability characteristics. Animal models have shown that the compound can achieve significant plasma concentrations following oral administration, making it a candidate for further development as an orally bioavailable therapeutic agent .

Case Studies

Mechanism of Action

The mechanism of action of Tert-butyl (3-chloroisoquinolin-5-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: tert-Butyl (5-chloroisoquinolin-3-yl)carbamate

This compound (CAS: N/A, MW: 278.73 g/mol) shares the same molecular formula (C₁₄H₁₅ClN₂O₂ ) as the target compound but differs in the positions of the chlorine and carbamate groups (3-yl vs. 5-yl) . Key comparisons include:

- Crystallinity : Software tools like Mercury (used for crystal structure visualization) suggest that positional isomerism can influence crystal packing and intermolecular interactions, though crystallographic data for these specific compounds is unavailable .

| Property | Target Compound | Positional Isomer |

|---|---|---|

| Molecular Formula | C₁₄H₁₅ClN₂O₂ | C₁₄H₁₅ClN₂O₂ |

| Molecular Weight (g/mol) | 278.73* | 278.73 |

| Substituent Positions | 3-Cl, 5-carbamate | 5-Cl, 3-carbamate |

| Storage Temperature | Not reported | 2–8°C |

Aromatic Carbamate: tert-Butyl (4-chlorophenethyl)carbamate

This compound (CAS: 167886-56-8, MW: 255.74 g/mol) features a simpler 4-chlorophenethyl group instead of the isoquinoline scaffold . Key differences include:

- Aromatic System: The phenethyl group lacks the fused bicyclic structure of isoquinoline, reducing planarity and conjugation. This may decrease UV absorption intensity and alter solubility in polar solvents.

- Synthetic Utility: Phenethyl carbamates are often intermediates in agrochemicals, while isoquinoline derivatives are more prevalent in pharmaceuticals .

Alicyclic Carbamates: tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate

Examples from PharmaBlock Sciences (e.g., CAS: 1330069-67-4) highlight carbamates with alicyclic substituents . Comparisons include:

- Solubility : Hydroxycyclopentyl groups may enhance water solubility compared to aromatic systems due to hydrogen bonding.

Halogen-Substituted Heterocycle: Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

This compound (CAS: 1488407-62-0, MW: 294.32 g/mol) incorporates a fluorophenyl-dihydroisoxazole moiety . Contrasts with the target compound include:

- Halogen Effects : Fluorine’s strong electron-withdrawing nature may increase carbamate stability compared to chlorine, which has a milder electron-withdrawing effect.

Biological Activity

Tert-butyl (3-chloroisoquinolin-5-YL)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an isoquinoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Similar isoquinoline derivatives have been shown to inhibit specific enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in prostaglandin metabolism. Inhibitors of this enzyme can lead to increased levels of prostaglandins, compounds involved in inflammation and tumorigenesis .

- Cellular Pathways : Compounds with structural similarities have been noted to interact with cellular signaling pathways that regulate apoptosis and cell proliferation. For instance, some isoquinoline derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by modulating histone deacetylase activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application. Key parameters include:

- Bioavailability : The compound's oral bioavailability has not been explicitly detailed in available literature; however, related compounds have shown promising bioavailability profiles, suggesting potential for effective oral administration .

- Metabolic Stability : Investigations into similar isoquinoline derivatives indicate that modifications can significantly affect metabolic stability. For instance, certain substituents can enhance solubility and reduce hepatic metabolism, leading to improved pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insight into the potential effects of this compound:

- Inhibition of 15-PGDH : A study demonstrated that isoquinoline derivatives could effectively inhibit 15-PGDH, resulting in elevated levels of PGE2 in various tissues. This elevation is associated with protective effects in models of colitis and fibrosis .

- Anticancer Activity : Research on structurally related compounds has shown significant anticancer activity through induction of apoptosis in various cancer cell lines. For example, compounds that target histone deacetylases have been linked to increased apoptosis in cancer cells .

- Neuroprotective Effects : Isoquinoline derivatives have also been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. Their ability to modulate neuroinflammatory responses suggests potential therapeutic applications .

Summary Table of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.